(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
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Overview
Description
(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.291. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
One significant area of research involves the enantioselective synthesis of amino acid derivatives, which are crucial for the production of pharmaceuticals and biologically active compounds. For instance, Alonso et al. (2005) reported a scalable enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing a direct preparation method that avoids more complex oxidation steps (Alonso, Santacana, Rafecas, & Riera, 2005).
Key Intermediate for Synthesis
Swaroop et al. (2014) illustrated the synthesis of both enantiomers of methyl-(2S,8R)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate, a key fragment of microsporin B. This highlights the compound's role as an intermediate in the synthesis of complex molecules, with steps including cross-metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Asymmetric Synthesis
The compound also finds application in the asymmetric synthesis of specific enantiomers of complex organic molecules. Ming et al. (2011) achieved a highly enantioselective synthesis of (R)-isopropyl 3-(3′,4′-dihydroxyphenyl)-2-hydroxypropanoate and its enantiomer, starting from 3,4-dihydroxybenzaldehyde. This process established stereogenic centers through asymmetric dihydroxylation, demonstrating the compound's utility in precise stereoselective organic synthesis (Ming, Chen, Wang, Wang, Nan, Zheng, & Jiang, 2011).
C-H Amination Reaction
Yakura, Yoshimoto, and Ishida (2007) explored the dirhodium(II)-catalyzed C-H amination reaction of related carbamates, showcasing efficient conversion into oxazolidinones, which are valuable intermediates in organic synthesis. This research points to the compound's potential in facilitating novel organic transformations (Yakura, Yoshimoto, & Ishida, 2007).
Dipeptide Synthesis
Research has also extended into the synthesis of dipeptides and peptide isosteres, indicating the compound's relevance in peptide chemistry. Nadin et al. (2001) reported a stereocontrolled synthesis of a dipeptide isostere, highlighting the role of such compounds in the development of peptide-based therapeutics (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Mechanism of Action
Target of Action
Boc-D-Ser-OiPr, also known as propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a compound primarily used in the field of synthetic chemistry . Its primary targets are amino functions, where it serves as a protecting group .
Mode of Action
Boc-D-Ser-OiPr acts as a protecting group for amino functions, particularly in the synthesis of peptides . It is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group can be cleaved by strong acids such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The use of Boc-D-Ser-OiPr primarily affects the synthesis pathways of multifunctional targets, especially peptides . By protecting the amino functions, it allows for transformations of other functional groups without interference from the amines .
Pharmacokinetics
Its properties, such as stability under acidic and basic conditions, influence its behavior in chemical reactions .
Result of Action
The use of Boc-D-Ser-OiPr results in the protection of amino functions, enabling selective reactions on other functional groups . This facilitates the synthesis of complex molecules, particularly peptides .
Action Environment
The action of Boc-D-Ser-OiPr is influenced by environmental factors such as pH and temperature . Its stability under both acidic and basic conditions makes it suitable for a wide range of reactions . Strong acids are required for the cleavage of the boc group .
Properties
IUPAC Name |
propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURMCPIMAXTNA-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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